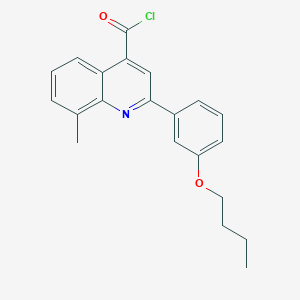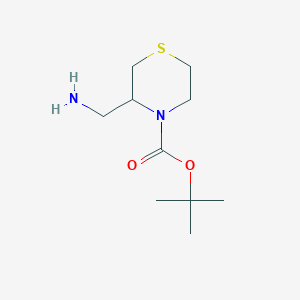
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate
Descripción general
Descripción
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2S . It has a molecular weight of 232.34 Da . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2S/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is an oil-like substance . It’s stored at 4°C . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
A study explored the synthesis and antimicrobial evaluation of new amides of Thiomorpholine carboxylate, including derivatives of tert-butyl thiomorpholine-4-carboxylate. The compounds demonstrated moderate to good antibacterial and antifungal activity (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).
Bioactivation Mechanism
A different study investigated the bioactivation and cytotoxicity of L-Thiomorpholine-3-carboxylic acid (a related compound), which showed cytotoxicity in isolated rat kidney cells. This study suggested a role for L-amino acid oxidase in the bioactivation and cytotoxicity of the compound (Webster & Anders, 1989).
Chemical Transformations
Research on tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates led to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates and other derivatives. This study highlights the potential of tert-butyl thiomorpholine-4-carboxylate in complex chemical transformations (Ivanov, 2020).
Synthesis of Marine Drugs
Another study focused on synthesizing key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which is crucial for studying antitumor antibiotic tetrahydroisoquinoline natural products. This research demonstrates the compound's significance in the development of potential marine drugs (Li, Wang, Wang, Luo, & Wu, 2013).
Anti-Inflammatory and Antioxidant Agents
A study synthesized derivatives bearing the 2,6-di-tert-butyl phenol moiety and found that these derivatives, including 2,6-di-tert-butyl-4-thiomorpholin-4-ylmethyl-phenol, are effective as antioxidants, reduce acute inflammation, and inhibit COX-1 and lipoxygenase activity (Ziakas, Rekka, Gavalas, Eleftheriou, & Kourounakis, 2006).
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVWZKBCRRKHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182055 | |
| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate | |
CAS RN |
1220039-36-0 | |
| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)
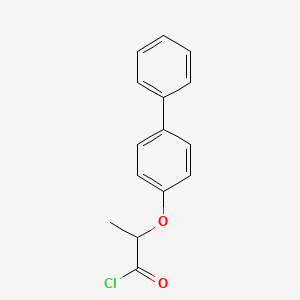
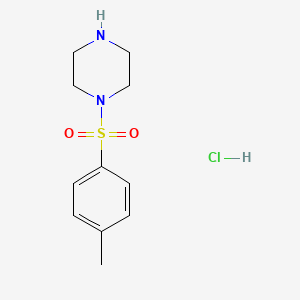
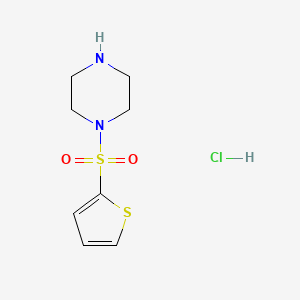
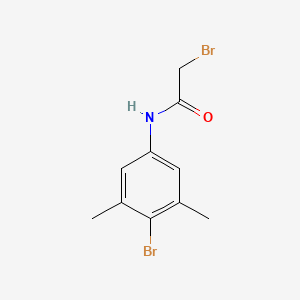
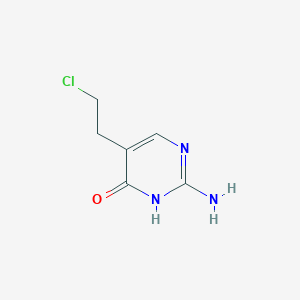
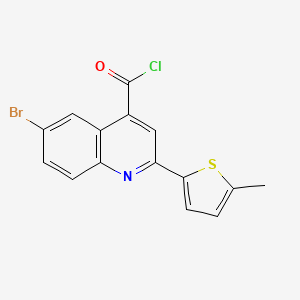
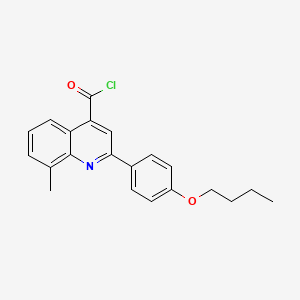
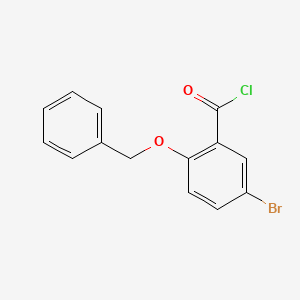
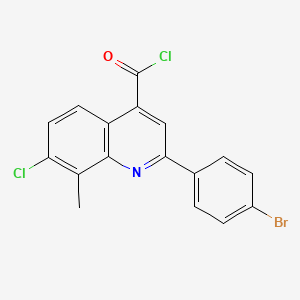
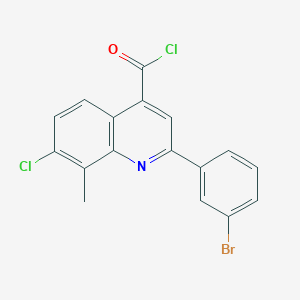
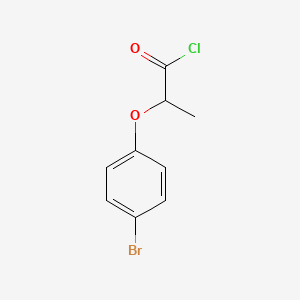
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
